![molecular formula C15H15FN4O4S2 B2521672 Ethyl 4-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-3-oxobutanoate CAS No. 898436-29-8](/img/structure/B2521672.png)
Ethyl 4-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-3-oxobutanoate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, a thiadiazole ring, a sulfanyl group, and a carboxylate ester. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the thiadiazole ring, a planar, aromatic ring, could impart some rigidity to the molecule, while the other functional groups could influence its polarity and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate ester could make it somewhat polar, and the aromatic thiadiazole ring could contribute to its stability .Scientific Research Applications
Synthesis and Biological Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, and other nuclei, were synthesized to explore their antimicrobial, antilipase, and antiurease activities. Some compounds showed moderate antimicrobial activity, with specific compounds exhibiting antiurease and antilipase activities, indicating the potential for therapeutic applications (Başoğlu et al., 2013).
Anticancer and Neuroprotective Activities
Research on 2-amino-1,3,4-thiadiazole based compounds, including derivatives similar to the Ethyl 4-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-3-oxobutanoate, has shown promising anticancer activity against various cancer cells, including nervous system cancers, colon adenocarcinoma, and lung carcinoma. Additionally, compounds exhibited neuroprotective activities in neuronal cultures, highlighting their potential in cancer therapy and neuroprotection (Rzeski et al., 2007).
Antimicrobial Activities
The synthesis of new derivatives incorporating the 1,3,4-thiadiazole structure has been extensively studied for their potential antimicrobial activities. These compounds have been evaluated against various bacterial and fungal strains, showing significant antimicrobial potential and highlighting their relevance in addressing microbial resistance (Valluri et al., 2017).
Molecular Docking and Pharmacological Evaluation
Studies also extend to the computational realm, where molecular docking and pharmacological evaluations of thiadiazole derivatives explore their binding affinities and interactions with biological targets. This research aids in understanding the molecular basis of their activity and potential as drug candidates, focusing on mechanisms of action and structural-activity relationships (Nagarajappa et al., 2022).
Mechanism of Action
Target of action
Compounds with similar structures have been known to target various enzymes or receptors in the body. For instance, compounds containing a fluorophenyl group have been shown to interact with various proteins and enzymes .
Mode of action
The compound might interact with its targets through various types of chemical bonds. For example, the fluorophenyl group might form pi-stacking interactions with aromatic amino acids in the target protein, while the carbamoylamino group might form hydrogen bonds with polar amino acids .
Biochemical pathways
Depending on the specific targets of the compound, it could affect various biochemical pathways. For instance, if the compound targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure and the route of administration. For instance, the presence of the ethyl ester group might enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a key metabolic enzyme, it could lead to a decrease in the production of certain metabolites, potentially affecting cellular functions .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain compounds might be more stable and effective at physiological pH and temperature .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, it could be studied as a potential precursor to other compounds, or its biological activity could be assessed if it is being considered for use as a drug .
properties
IUPAC Name |
ethyl 4-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O4S2/c1-2-24-12(22)7-11(21)8-25-15-20-19-14(26-15)18-13(23)17-10-5-3-9(16)4-6-10/h3-6H,2,7-8H2,1H3,(H2,17,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWBSPKMBGGXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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